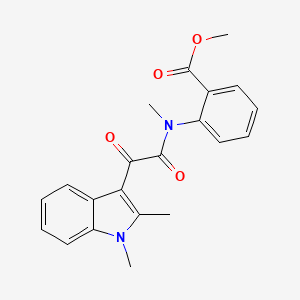

methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate

Description

Methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate is a synthetic organic compound featuring a 1,2-dimethylindole core linked to a 2-oxoacetamide group, which is further connected to a methyl benzoate ester via an amide bond. The indole moiety is substituted with two methyl groups at positions 1 and 2, distinguishing it from simpler indole derivatives. The 2-oxoacetamide bridge introduces a ketone functional group, while the benzoate ester contributes to the compound’s lipophilicity.

Properties

IUPAC Name |

methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]-methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-13-18(14-9-5-7-11-16(14)22(13)2)19(24)20(25)23(3)17-12-8-6-10-15(17)21(26)27-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKZCXBGBBWQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core is then functionalized with appropriate substituents to introduce the methyl groups and the benzoate moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development, particularly in the treatment of various diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products that require specific structural features provided by the indole core.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. The indole core can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related indole- and acetamide-containing derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways. Below is a detailed analysis:

Structural Analogs

2.1.1 N-Ethyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxoacetamide (CAS MFCD02186745)

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Key Features :

- Contains a 2-methylindole core (vs. 1,2-dimethylindole in the target compound).

- The acetamide group is N-ethylated (vs. N-methylated in the target).

- Lacks the benzoate ester moiety.

- Physicochemical Properties :

2.1.2 N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide

- Molecular Framework :

- Adamantane substituent on the indole (vs. 1,2-dimethyl groups in the target).

- Piperazine or toluidine linkages in some derivatives.

- Synthesis :

2.1.3 Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Structural Contrast :

Challenges in Characterization

- Spectroscopy : ¹H NMR would distinguish the target’s N-methyl (δ ~3.0 ppm) and indole protons (δ ~7.2–7.8 ppm), similar to ’s analog .

Biological Activity

Methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer research and as an inhibitor of tubulin polymerization. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O3

- Molecular Weight : 344.38 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Indole Ring : The indole ring is synthesized through Fischer indole synthesis.

- Acylation Reaction : The indole derivative undergoes acylation with an appropriate acylating agent to form the oxoacetamide moiety.

- Esterification : The final step involves esterification to form the methyl benzoate derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis and arrests cells in G2/M phase |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces cell cycle arrest |

These findings suggest that the compound may act similarly to colchicine by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism of action for this compound includes:

- Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization into microtubules.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound causes arrest at the G2/M phase, inhibiting cell division.

Case Studies

Several studies have reported on the biological efficacy of related compounds in the indole family:

- Study on Indole Derivatives : A series of indole derivatives were evaluated for their antiproliferative activities against various cancer cell lines. Compounds similar to this compound showed promising results with significant inhibition rates.

- Mechanistic Studies : Research indicated that compounds with similar structures induced apoptosis in a dose-dependent manner and were effective against multiple tumor types .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 35–50°C (acyl.) / reflux (cond.) | Higher yields at moderate temps | |

| Solvent | DMF (coupling) / MeOH (cond.) | Polar aprotic solvents enhance reactivity | |

| Catalyst | NaH (for deprotonation) | Accelerates nucleophilic attack | |

| Reaction Time | 8–72 hours (varies by step) | Longer times for sterically hindered steps |

What spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should be prioritized?

Basic Research Question

Key Techniques :

- 1H/13C NMR : Confirm indole proton environments (δ 7.1–7.8 ppm for aromatic H) and methyl/acetamido groups (δ 2.1–3.5 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (amide I/II bands at 1650–1550 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. Diagnostic Markers :

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Indole C3 substituent | 7.2–7.5 (multiplet) | N/A |

| N-Methyl acetamido | 2.95 (s, 3H) | 1650 (amide I) |

| Ester carbonyl | 168.5 (13C) | 1730 (ester C=O) |

How can researchers address discrepancies in biological activity data observed across different studies involving this compound?

Advanced Research Question

Discrepancies often arise from:

Q. Resolution Strategies :

Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and IC50 determination protocols.

Purity Validation : Employ HPLC (>95% purity) and 2D NMR (e.g., HSQC) to exclude impurities .

SAR Analysis : Compare activity of derivatives (e.g., ’s benzimidazole analogues) to identify critical pharmacophores.

What strategies optimize regioselectivity in the acylation steps during synthesis?

Advanced Research Question

Regioselectivity challenges occur at the indole C3 position due to competing electrophilic substitution. Key approaches:

- Directing Groups : Use methyl groups at indole C1/C2 to block undesired positions ().

- Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states ().

Q. Optimized Conditions :

| Strategy | Outcome | Source |

|---|---|---|

| Steric hindrance | 1,2-dimethylindole prevents C2 acylation | |

| Solvent polarity | High polarity (DMF) stabilizes intermediates |

How should contradictory NMR data between synthetic batches be systematically investigated?

Advanced Research Question

Contradictions may arise from:

- Solvent Artifacts : Residual DMSO-d6 can obscure peaks (δ 2.5 ppm).

- Tautomerism : Keto-enol equilibria in oxoacetamido groups ().

Q. Investigation Protocol :

Repeat under Dry Conditions : Use anhydrous solvents and degas NMR tubes.

Variable Temperature NMR : Identify dynamic processes (e.g., ’s azlactone tautomers).

Spectral Simulation : Compare experimental data with computational predictions (e.g., DFT calculations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.